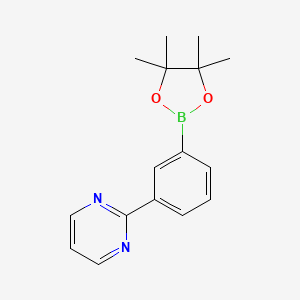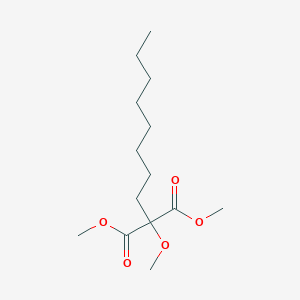![molecular formula C13H10N2O2 B13875322 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a phenoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile typically involves the reaction of 4-(hydroxymethyl)phenol with 3-chloropyridine-6-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 6-[4-(Carboxy)phenoxy]pyridine-3-carbonitrile.
Reduction: 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile: Similar in structure but contains a bromine atom and a pyrazole ring.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Contains amino and diphenyl groups, used as fluorescent sensors and photoinitiators.
Uniqueness
6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxymethyl and carbonitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-[4-(hydroxymethyl)phenoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2/c14-7-11-3-6-13(15-8-11)17-12-4-1-10(9-16)2-5-12/h1-6,8,16H,9H2 |
InChI Key |
QFNZSHZQEBWDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)

![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)



![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)




